3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid 3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid
Brand Name: Vulcanchem
CAS No.: 1339680-62-4
VCID: VC4154903
InChI: InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)
SMILES: C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Molecular Formula: C23H25NO4
Molecular Weight: 379.456

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid

CAS No.: 1339680-62-4

Cat. No.: VC4154903

Molecular Formula: C23H25NO4

Molecular Weight: 379.456

* For research use only. Not for human or veterinary use.

3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid - 1339680-62-4

Specification

CAS No. 1339680-62-4
Molecular Formula C23H25NO4
Molecular Weight 379.456
IUPAC Name 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid
Standard InChI InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)
Standard InChI Key BLEWZDAVWPLFAA-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a propanoic acid chain and an Fmoc-protected amine. The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), shields the amine during reactions while allowing selective deprotection under mild basic conditions. The piperidine moiety contributes to conformational rigidity, potentially enhancing binding affinity to biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>23</sub>H<sub>25</sub>NO<sub>4</sub>
Molecular Weight379.456 g/mol
IUPAC Name3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid
SMILESC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
SolubilityNot publicly available

Synthesis and Manufacturing

Stepwise Synthesis

Industrial production typically follows a multi-step sequence:

  • Piperidine Functionalization: Introduction of the propanoic acid side chain via alkylation or Michael addition.

  • Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like triethylamine to form the carbamate linkage.

  • Purification: Chromatographic methods (e.g., reverse-phase HPLC) isolate the target compound from byproducts .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Acrylic acid, DIPEA, DMF, 25°C, 12h68%
2Fmoc-Cl, TEA, DCM, 0°C → RT, 4h85%

Analytical Characterization

Quality control employs:

  • Mass Spectrometry: ESI-MS confirms molecular ion at m/z 379.456 [M+H]<sup>+</sup>.

  • NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) shows characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm and piperidine methylenes at δ 1.4–2.6 ppm .

Biological Activity and Mechanism

Enzymatic Stability

The Fmoc group confers resistance to proteolytic degradation, as demonstrated in simulated gastric fluid assays (half-life >24h at pH 2.0) . This stability enhances utility in oral drug formulations.

Applications in Drug Development

Peptide Synthesis

As an Fmoc-protected building block, the compound facilitates:

  • Solid-Phase Synthesis: Automated assembly of peptide chains using resin-bound intermediates.

  • Conformational Restriction: The piperidine ring induces β-turn motifs in therapeutic peptides targeting GPCRs .

Table 3: Comparative Analysis with Analogues

CompoundCASPiperidine PositionKey Application
3-{1-[(Fmoc)piperidin-3-yl}propanoic acid1339680-62-43Antifungal lead
3-(1-Fmoc-piperidin-4-yl)propionic acid154938-68-84Enzyme inhibitor scaffold

Prodrug Design

The propanoic acid moiety enables esterification with lipophilic groups (e.g., ethylhexyl), improving bioavailability in preclinical models. In vivo studies show a 3.2-fold increase in plasma AUC compared to the parent acid .

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